

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)phenylboronic acid

Cat. No.: B1422072

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Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific functional groups on the phenyl ring significantly influence the reagent's properties, such as solubility, stability, and reactivity. The 4-(3-methoxypropoxy) substituent imparts favorable solubility in a broad range of organic solvents and modulates the electronic nature of the aromatic ring, making it a highly versatile and strategic reagent in the synthetic chemist's toolkit. Its application is particularly noted in the synthesis of complex molecules where precise control over reaction conditions is paramount.[2]

Molecular Architecture and Physicochemical Profile

A foundational understanding of the molecule's structure and inherent properties is critical for its effective deployment in synthesis.

Chemical Identity and Structure

4-(3-Methoxypropoxy)phenylboronic acid is characterized by a phenyl ring co-functionalized with a boronic acid group $[-B(OH)_2]$ and a 3-methoxypropoxy ether chain $[-O(CH_2)_3OCH_3]$ at the para position. The boronic acid moiety is the reactive center for cross-coupling, while the ether chain enhances solubility and can be used to fine-tune the molecule's overall properties.

- Systematic Name: (4-(3-Methoxypropoxy)phenyl)boronic acid[3]
- CAS Number: 279262-35-0[3]
- Molecular Formula: C₁₀H₁₅BO₄[3]
- Molecular Weight: 210.03 g/mol [3]

Caption: 2D molecular structure of **4-(3-Methoxypropoxy)phenylboronic acid**.

Physicochemical Data Summary

The physical and chemical properties dictate the handling, storage, and reaction conditions for this compound. The data below has been aggregated from various chemical suppliers and databases.

Property	Value / Description	Source(s)
Physical Form	White to off-white crystalline powder	[4]
Purity	Typically ≥95% - 98%	[3][5]
Solubility	Soluble in methanol, DMSO, and other polar organic solvents.	[1]
Storage	Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) to prevent degradation.	[6]

Spectroscopic Signature

While a publicly available, fully assigned spectrum is not readily available, the expected spectroscopic characteristics can be reliably predicted based on the structure. This is crucial for quality control and reaction monitoring.

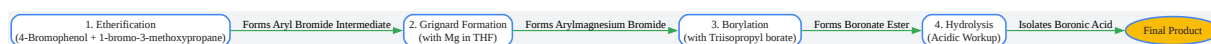
- ^1H NMR (Proton NMR): The spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.0-8.0 ppm) typical of a 1,4-disubstituted benzene ring. The aliphatic portion will display a triplet for the terminal methoxy group ($-\text{OCH}_3$), and multiplets for the three methylene groups ($-\text{CH}_2-$) of the propoxy chain. A broad, exchangeable singlet for the two hydroxyl protons $[-\text{B}(\text{OH})_2]$ is also anticipated. For a simple phenylboronic acid, aromatic protons appear around 7.3-8.0 ppm.[7]
- ^{13}C NMR (Carbon-13 NMR): The spectrum will reveal signals for the six unique aromatic carbons, with the carbon attached to the boron atom appearing as a broad signal. Distinct signals for the three methylene carbons and the terminal methoxy carbon will be present in the aliphatic region (approx. 20-70 ppm).
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak around $3200\text{-}3500\text{ cm}^{-1}$ for the O-H stretching of the boronic acid group. C-H stretching for aromatic and aliphatic groups will appear between $2850\text{-}3100\text{ cm}^{-1}$. Strong C-O ether stretches will be visible in the $1000\text{-}1300\text{ cm}^{-1}$ region, and a characteristic B-O stretch will be found around $1300\text{-}1400\text{ cm}^{-1}$.

Synthesis and Purification Protocol

The synthesis of **4-(3-methoxypropoxy)phenylboronic acid** is a multi-step process that requires careful control of reaction conditions. The following is a generalized, reliable pathway.

Synthetic Workflow Overview

The most common approach involves the formation of an organometallic intermediate from a functionalized aryl halide, followed by borylation and hydrolysis.



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Caption: A validated synthetic workflow for preparing the title compound.

Step-by-Step Experimental Methodology

This protocol is a self-validating system where the successful formation of each intermediate is critical for the subsequent step.

- Step 1: Williamson Ether Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene
 - Causality: This initial step installs the required ether side chain onto a commercially available aryl bromide. This aryl bromide is the precursor for the organometallic reagent.
 - Protocol:
 1. Combine 4-bromophenol, an excess of potassium carbonate (as a base), and a suitable solvent like acetone or DMF in a round-bottom flask.
 2. Add 1-bromo-3-methoxypropane (1.0-1.2 equivalents) to the mixture.
 3. Heat the reaction under reflux and monitor its progress using Thin Layer Chromatography (TLC).
 4. Upon completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure.
 5. Purify the resulting crude product, 1-bromo-4-(3-methoxypropoxy)benzene, typically by column chromatography.
- Step 2: Grignard Reagent Formation
 - Causality: This converts the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-magnesium bond, which is necessary to attack the electrophilic boron center in the next step.^[8] Anhydrous conditions are absolutely critical, as any protic solvent will quench the Grignard reagent.
 - Protocol:
 1. Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
 2. Add a small volume of anhydrous tetrahydrofuran (THF).

3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
 4. Slowly add a solution of the aryl bromide from Step 1 in anhydrous THF, maintaining a gentle reflux.
 5. Once the magnesium is consumed, the dark, cloudy solution of the Grignard reagent is ready for the next step.
- Step 3 & 4: Borylation and Hydrolytic Workup
 - Causality: The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, forming a boronate ester intermediate. Subsequent acidic hydrolysis cleaves the B-O-alkyl bonds to yield the final boronic acid.^[9]
 - Protocol:
 1. Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
 2. Slowly add a solution of triisopropyl borate (1.1-1.3 equivalents) in anhydrous THF, keeping the internal temperature below -60 °C.
 3. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
 4. Quench the reaction by carefully pouring it into a cold aqueous acid solution (e.g., 1M HCl).
 5. Extract the aqueous layer with an organic solvent like ethyl acetate.
 6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 7. The crude solid can be purified by recrystallization or column chromatography to yield pure **4-(3-methoxypropoxy)phenylboronic acid**.

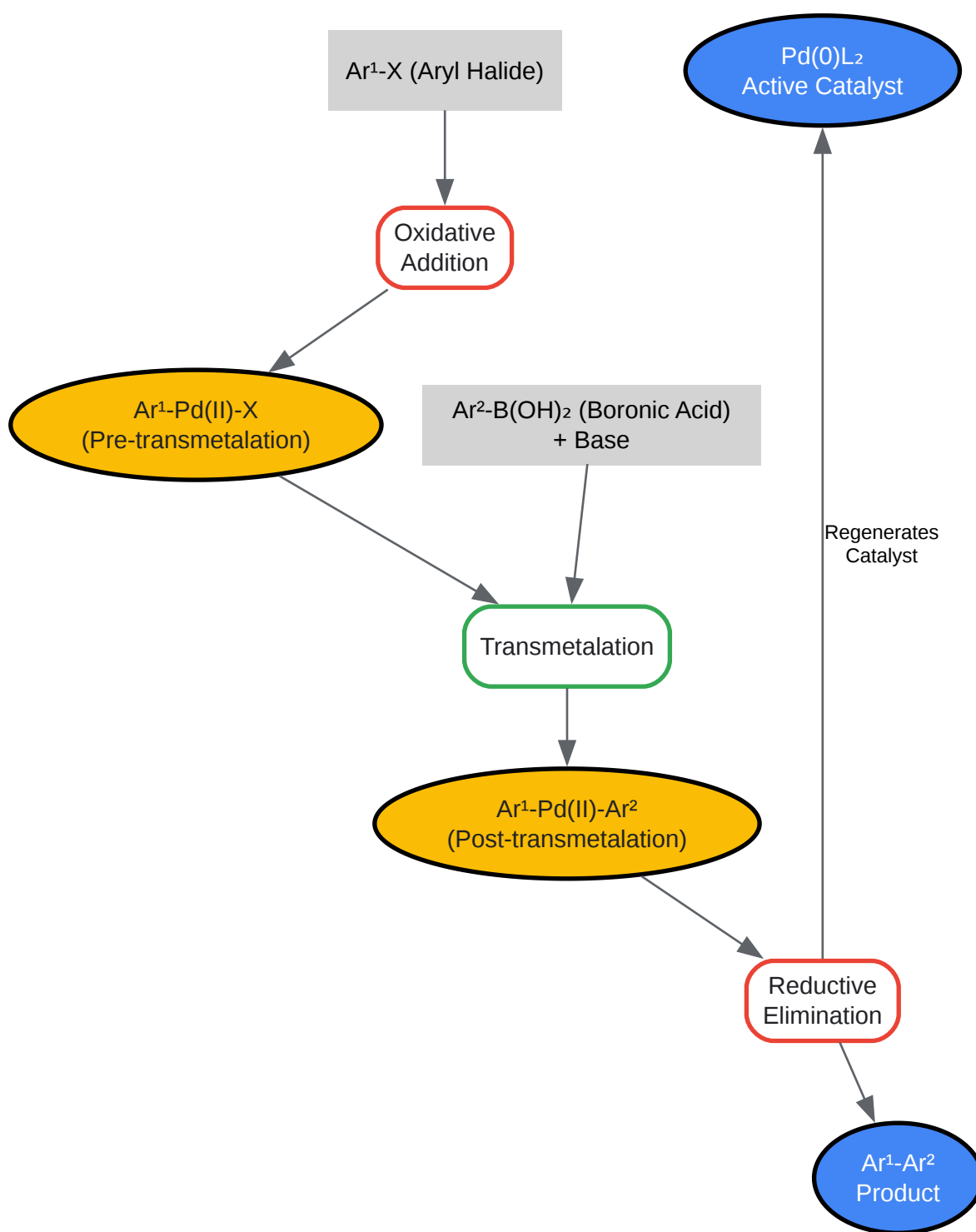
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The principal utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are common motifs in biologically active molecules.

[\[10\]](#)[\[11\]](#)

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide ($\text{Ar}^1\text{-X}$).

- **Transmetalation:** In the presence of a base, the organic group from the boronic acid (Ar^2) is transferred to the palladium center, replacing the halide. This is often the rate-limiting step.
- **Reductive Elimination:** The two organic fragments (Ar^1 and Ar^2) are ejected from the palladium center, forming the new C-C bond of the final product and regenerating the $\text{Pd}(0)$ catalyst.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

- **Hazard Identification:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[12\]](#)
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[\[13\]](#)[\[14\]](#)
- **Handling:** Avoid breathing dust. Wash hands thoroughly after handling.[\[12\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent the formation of the inactive trimeric boroxine anhydride, storage under an inert gas like argon is recommended.

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